molecular formula C14H14S2 B093600 p-Tolyl disulfide CAS No. 103-19-5

p-Tolyl disulfide

Cat. No. B093600
CAS RN: 103-19-5
M. Wt: 246.4 g/mol
InChI Key: TZOVOULUMXXLOJ-UHFFFAOYSA-N
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Description

Di-p-tolyl disulfide (p-Tol2S2) is recognized as a typical lubricating material with applications in the field of energy storage. The substance has garnered attention due to its potential in improving the performance of energy storage systems while being cost-effective and environmentally friendly .

Synthesis Analysis

The synthesis of disulfide bonds, which are structurally similar to those found in p-Tol2S2, is a critical process in the formation of peptides. An efficient method for disulfide bond formation in peptides has been described using the silyl chloride-sulfoxide system. This method allows for the direct formation of cystine from various S-protecting groups of cysteine within a short time frame, without side reactions with nucleophilic amino acids, except for tryptophan under certain conditions .

Molecular Structure Analysis

The molecular structure of p-Tol2S2 has been extensively studied using quantum mechanical calculations, including density functional theory (DFT) and second-order Møller–Plesset perturbation (MP2) methods. These studies have led to the prediction and optimization of crystal structures, providing insights into the conformational properties and phase transformations of p-Tol2S2. The most stable structure of p-Tol2S2 crystal at ambient temperature and standard atmospheric pressure has been identified as phase α .

Chemical Reactions Analysis

Disulfide bonds are pivotal in biological systems, influencing the conformation, biological activity, and stability of peptides and proteins. The stepwise construction of disulfides in peptides is a complex process that has been refined over time to achieve regiospecificity, especially when multiple disulfides are involved. This process is crucial for the synthesis of biologically important peptide hormones and toxins .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-Tol2S2, particularly its crystal stability, have been analyzed through advanced computational methods. The Gibbs free energy calculation, which accounts for entropy and temperature effects, has been used to predict the crystal structures and energy landscape of p-Tol2S2. This approach has also provided a method to distinguish between different polymorphs that are difficult to identify using traditional Raman/IR spectra .

Scientific Research Applications

  • Load-Carrying Additives : p-Tol2S2 is used as a load-carrying additive due to its anti-wear and extreme load-bearing qualities. It undergoes conformational up-conversion under external pressure, making it a potential candidate for next-generation energy storage devices (Ali, Han, & Li, 2022).

  • Energy Storage : Its application in the field of energy storage is significant due to the need for materials with superior performances and environmental friendliness. The study of its conformational properties and phase transformations is essential for improving battery stability and performance (Hao et al., 2021).

  • Mechanochemical Transformations : The mechanochemical transformations of p-Tol2S2 under high pressure are linked to its lubricating performance and suggest new applications in energy storage (Sobczak & Katrusiak, 2017).

  • Catalysis : p-Tol2S2 has been studied for its catalytic activity, particularly in the context of molybdenum disulfide (MoS2) based catalysts. These catalysts are used in the petrochemical industry and for water-splitting applications, with MoS2 showing potential as a low-cost alternative to platinum for electrocatalytic hydrogen production (Karunadasa et al., 2012).

  • Environmental Applications : The potential application of MoS2-based 2D nanomaterials, closely related to p-Tol2S2, in environmental science has been explored. These materials have been used for removing heavy metal ions, such as lead (II) ions, from the environment (Tong et al., 2018).

  • Polymer Chemistry : p-Tolyl disulfide is involved in the formation of various polyamides containing disulfide bonds, which have applications in the manufacture of lithium secondary batteries (Tsutsumi et al., 1997).

Safety And Hazards

P-Tolyl disulfide can cause skin and eye irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

P-Tolyl disulfide is a potential candidate for next-generation energy storage devices due to its anti-wear and extreme load-bearing qualities . Further studies are needed to explore these applications and to understand the material under different physical conditions .

properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)disulfanyl]benzene
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InChI

InChI=1S/C14H14S2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3
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InChI Key

TZOVOULUMXXLOJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C
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Molecular Formula

C14H14S2
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DSSTOX Substance ID

DTXSID8021852
Record name bis(4-Methylphenyl) disulfide
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Molecular Weight

246.4 g/mol
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Physical Description

White to light yellow powder and chunks with a stench; [Acros Organics MSDS]
Record name p-Tolyl disulfide
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Product Name

p-Tolyl disulfide

CAS RN

103-19-5
Record name p-Tolyl disulfide
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Record name Di-4-tolyl disulfide
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Record name p-Tolyl disulfide
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Record name Disulfide, bis(4-methylphenyl)
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Record name bis(4-Methylphenyl) disulfide
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Record name Di-p-tolyl disulphide
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Synthesis routes and methods

Procedure details

19 g (0.1 mole) of p-toluene sulfonyl chloride are dissolved in 100 ml acetic acid whereupon 1.5 g (0.01 mole) of sodium iodide are added and the reaction mixture is stirred until the iodide is completely dissolved (5 minutes). The reaction mixture becomes dark brown. A 30% sodium bisulfite solution is slowly added dropwise at a rate that on addition the iodine color of the mixture should just disappear. During the dropwise addition the temperature of the mixture is raised to 60° C. (within about 30 minutes). The reaction is continued at this temperature until the color of iodine does not appear any more. At the end of the reaction the reaction mixture is diluted with 50 ml of water and the pH is adjusted to the value of 4 by adding a 20% sodium hydroxide solution. The reaction mixture is extracted three times with 80 ml of n-hexane each, the hexane phases are combined, dried over anhydrous sodium sulfate and evaporated under atmospheric pressure. From the distillation residue the traces of solvent are removed at 70° C. in vacuo and the product is crystallized at 20° C. Thus 11.9 g of p-tolyl-disulfide are obtained, yield 97%. Mp.: 43°-45° C.
Quantity
19 g
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1.5 g
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100 mL
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Quantity
50 mL
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
714
Citations
X Hao, J Liu, I Ali, H Luo, Y Han, W Hu, J Liu, X He… - Scientific Reports, 2021 - nature.com
… Di-p-tolyl disulfide (p-Tol 2 S 2 ) is a typical lubricating material, which has been applied in the field of energy storage. The conformational properties and phase transformations of p-Tol …
Number of citations: 4 www.nature.com
JL Kice, KW Bowers - Journal of the American Chemical Society, 1962 - ACS Publications
… with and without disulfide, demonstrates that the presence of ptolyl disulfide can … containing initially 10 mmoles of ptoluenesulfinic acid and 20 mmoles of p-tolyl disulfide there was …
Number of citations: 18 pubs.acs.org
VY Smirnova, AA Iurchenkova, DA Rychkov - Crystals, 2022 - mdpi.com
… The di-p-tolyl disulfide (CH3−C6H4−S−)2 system is a bright example of high-pressure … the thermodynamic stability of three di-p-tolyl disulfide polymorphs as a function of pressure. …
Number of citations: 1 www.mdpi.com
N Kunieda, S Oae - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
Dinitrogen tetroxide displays a unique feature in various oxidation processes. It can restrict a reaction to a single oxidation stage, when further oxidation still appears to be possible. …
Number of citations: 17 www.journal.csj.jp
M Arisawa, M Yamaguchi - Journal of the American Chemical …, 2003 - ACS Publications
… Treatment of diphenyl disulfide, di(p-tolyl) disulfide, and bis(sec-butyl) disulfide yields phenyl p-tolyl disulfide at room temperature with unchanged bis(sec-butyl) disulfide; random …
Number of citations: 155 pubs.acs.org
D Condon, G Ferguson, FJ Lalor, M Parvez… - Inorganic …, 1982 - ACS Publications
… W, Ar = C6H4CH3-p) and withdi-p-tolyl disulfide under similar conditions to give HB(pz)3Mo(… A solution of HB(pz)3Mo(CO)2(N2C6H4CH3-p) (2.0 g, 4.14 mmol) and di-p-tolyl disulfide (…
Number of citations: 17 pubs.acs.org
JL Kice, KW Bowers - Journal of the American Chemical Society, 1962 - ACS Publications
… as the slope of a similar plot for the p-tolyl disulfide-p-toluenesulfinic acid reaction.2 The dependence of rate on acidity for the sulfide-sulfinic acid reaction is therefore the same as for …
Number of citations: 7 pubs.acs.org
P Dhar, R Ranjan… - The Journal of Organic …, 1990 - ACS Publications
… pressure to give p-tolyl disulfide,which on chromatographic purification using 5% ether/petroleum ether (60-80 C) gave pure p-tolyl disulfide (85 mg, 69%) mp 44 C (lit.17 mp 46 C). …
Number of citations: 37 pubs.acs.org
NH Buttrus - Synthesis and reactivity in inorganic and metal …, 1998 - Taylor & Francis
Bismuth metal reacts with di(o-aminophenyl)disulfide (o-H 2 NC 6 H 4 S) 2 and di(p-tolyl)disulfide (p-MeC 6 H 4 S) 2 in refluxing toluene to give the compounds Bi(SC 6 H 4 NH 2 -o) 3 …
Number of citations: 17 www.tandfonline.com
I Ali, Y Han, J Li - Molecules, 2022 - mdpi.com
Di-p-tolyl disulfides (p-Tol 2 S 2 ) are employed as load-carrying additives because of their anti-wear and extreme load-bearing qualities. External pressure triggers conformational up-…
Number of citations: 8 www.mdpi.com

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